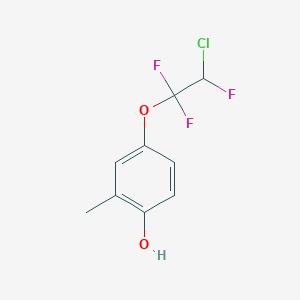

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZWDWYEGWODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562846 | |

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129670-05-9 | |

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Proposed Synthetic Route for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the absence of established literature for the direct synthesis of this specific molecule, this document details a scientifically grounded approach based on the well-established Williamson ether synthesis. The proposed methodology involves the reaction of 4-chloro-2-methylphenol with a suitable haloalkane to introduce the 2-chloro-1,1,2-trifluoroethoxy moiety. This guide provides a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the potential synthesis of this compound.

Introduction

The synthesis of novel substituted phenols is of significant interest in medicinal chemistry and materials science due to their potential as intermediates for pharmacologically active molecules and functional materials. The target compound, this compound, possesses a unique combination of a substituted phenolic ring and a halogenated ether side chain, suggesting potential for further chemical modification and biological evaluation. This guide proposes a robust synthetic strategy leveraging the Williamson ether synthesis, a versatile and widely used method for the preparation of ethers.[1][2]

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] In the context of synthesizing aryl ethers, this typically involves the reaction of a phenoxide with a primary alkyl halide via an SN2 reaction.[4][5]

The proposed synthesis of this compound will proceed in two key steps:

-

Deprotonation of 4-chloro-2-methylphenol: The phenolic proton of 4-chloro-2-methylphenol is acidic and can be removed by a suitable base to form the corresponding phenoxide ion.

-

Nucleophilic substitution: The resulting phenoxide will act as a nucleophile and attack a suitable electrophilic source of the 2-chloro-1,1,2-trifluoroethoxy group, leading to the formation of the desired ether linkage.

A recent study on the synthesis of aryl fluoroalkenyl ethers using phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (KOH) provides a strong precedent for the feasibility of reacting a phenoxide with a polyhalogenated alkane.[6]

Reaction Scheme

The overall proposed reaction is as follows:

Experimental Protocol

This section details a proposed experimental procedure for the synthesis of this compound.

Materials:

-

4-Chloro-2-methylphenol (purity ≥ 97%)[7]

-

1,2-Dichloro-1,1,2-trifluoroethane

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chloro-2-methylphenol and anhydrous potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[4]

-

Formation of the Phenoxide: Stir the mixture at room temperature for a designated period to allow for the formation of the potassium 4-chloro-2-methylphenoxide.

-

Addition of the Electrophile: To the stirred suspension, add 1,2-dichloro-1,1,2-trifluoroethane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain it under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the synthesis. These values are starting points and may require optimization.

| Parameter | Proposed Value | Unit | Rationale/Reference |

| Molar ratio of 4-chloro-2-methylphenol to K2CO3 | 1 : 1.5 | To ensure complete deprotonation of the phenol.[8] | |

| Molar ratio of 4-chloro-2-methylphenol to 1,2-dichloro-1,1,2-trifluoroethane | 1 : 1.2 | A slight excess of the electrophile to drive the reaction to completion. | |

| Solvent Volume (DMF) | 10 | mL per mmol of phenol | To ensure adequate solubility and mixing. |

| Reaction Temperature | 80 - 100 | °C | To facilitate the SN2 reaction. |

| Reaction Time | 12 - 24 | hours | Typical duration for Williamson ether synthesis; monitor by TLC. |

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Chloro-2-methylphenol 97 1570-64-5 [sigmaaldrich.com]

- 8. gold-chemistry.org [gold-chemistry.org]

In-Depth Technical Guide on the Physicochemical Properties of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the limited availability of experimental data in public literature for this specific molecule, this guide combines established identifiers with computationally predicted values for key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and verification.

Chemical Identity and Structure

This compound is a substituted phenol derivative. Its structure is characterized by a phenol ring with a methyl group at position 2 and a 2-chloro-1,1,2-trifluoroethoxy group at position 4.[1] The presence of the halogenated ether group significantly influences the electronic properties and lipophilicity of the molecule.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 129670-05-9[1] |

| Molecular Formula | C9H8ClF3O2[1] |

| Molecular Weight | 240.6 g/mol [1] |

| SMILES | CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O[1] |

| InChI | InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3[1] |

| InChIKey | WBUZWDWYEGWODV-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound. It is crucial to note that the melting point, boiling point, solubility, pKa, and LogP values are computationally predicted and should be confirmed through experimental validation.

| Property | Predicted Value |

| Melting Point | 105-115 °C |

| Boiling Point | 280-290 °C at 760 mmHg |

| Water Solubility | Low to insoluble |

| pKa (Phenolic Hydroxyl) | 8.5 - 9.5 |

| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to organic compounds of this nature.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method for small sample quantities.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility in water and other solvents can be determined by the shake-flask method.

Protocol:

-

Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in a filtered aliquot of the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

Protocol:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC-UV, GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from 2-methylphenol. This represents a general approach for the synthesis of such aryl fluoroalkyl ethers.

Caption: Plausible synthetic route for the target compound.

Experimental Workflow for Physicochemical Profiling

The diagram below outlines the logical flow of experiments for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for physicochemical property determination.

References

An In-depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides a comprehensive overview of the chemical entity 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. As of the latest searches, this compound does not have a registered CAS number, suggesting it may be a novel molecule. This guide offers a compilation of available data on its constituent chemical moieties, a proposed synthetic route based on established organic chemistry principles, and an exploration of its potential biological activities and mechanisms of action by drawing parallels with structurally related compounds. The information is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar halogenated phenolic ethers.

Introduction

Halogenated phenols and their derivatives are a class of compounds with significant industrial and pharmaceutical relevance. The introduction of halogen atoms and fluoroalkyl groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, combines a chlorinated and methylated phenol with a chloro-trifluoroethoxy side chain, suggesting a unique profile of chemical and biological characteristics. This guide synthesizes the known properties of its precursors and analogs to build a predictive profile of the title compound.

Physicochemical Properties of Precursors

A thorough understanding of the starting materials is critical for the successful synthesis of the target compound. The primary precursor is 4-chloro-2-methylphenol.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO | --INVALID-LINK-- |

| Molecular Weight | 142.58 g/mol | --INVALID-LINK-- |

| Appearance | Beige to reddish-brown solid | CymitQuimica |

| Melting Point | 43-46 °C | --INVALID-LINK--[1] |

| Boiling Point | 220-225 °C | --INVALID-LINK--[1] |

| Solubility | Insoluble in water; soluble in organic solvents. | --INVALID-LINK--[2] |

| pKa | Not explicitly found, but expected to be around 9-10 based on similar phenols. | N/A |

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Proposed Reaction Scheme:

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol:

-

Preparation of the Phenoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1 equivalent of 4-chloro-2-methylphenol in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Under a nitrogen atmosphere, add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the phenoxide.

-

-

Ether Formation:

-

To the solution of the phenoxide, add 1.1 equivalents of a suitable electrophile, such as 1,2-dichloro-1,2,2-trifluoroethane, dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

-

Potential Biological Activities and Signaling Pathways

While no direct biological data exists for this compound, the activities of structurally similar compounds can provide insights into its potential pharmacological profile. Halogenated aromatic hydrocarbons are known to interact with various biological systems.

Antimicrobial and Antifungal Activity

Phenolic compounds, including halogenated derivatives, are well-known for their antimicrobial properties. The introduction of a chlorine atom can enhance this activity. Furthermore, some trifluoro-substituted compounds have demonstrated fungicidal activity. It is plausible that the title compound could exhibit broad-spectrum antimicrobial effects.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Many halogenated aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4][5] Binding of a ligand to AhR initiates a signaling cascade that leads to the expression of various genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1).[5]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The binding affinity and whether the compound acts as an agonist or antagonist would depend on its specific three-dimensional structure. This pathway is a critical determinant of the toxicological profile of many environmental contaminants.[4]

Potential as an Anticancer Agent

The incorporation of fluorine atoms into organic molecules is a common strategy in the design of anticancer drugs.[6] Fluorine can enhance metabolic stability and improve the binding of the molecule to its target. Some fluoroaryl-substituted compounds have shown significant cytotoxic effects against cancer cell lines.[6] Given its structure, this compound could be investigated for its antiproliferative properties.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for interesting biological activities. The proposed Williamson ether synthesis provides a viable route for its preparation, allowing for further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological profile. Key areas of investigation should include its antimicrobial efficacy, its interaction with the AhR signaling pathway to determine its toxicological and pharmacological effects, and its potential as an anticancer agent. This foundational guide serves as a starting point for researchers to unlock the potential of this and other novel halogenated phenolic ethers.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the proposed structure elucidation of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, a compound for which limited public data is available. This document provides a comprehensive approach to confirming its structure through a proposed synthesis and detailed spectroscopic analysis. Predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, supported by data from analogous compounds. Detailed experimental protocols for the proposed synthesis and analytical techniques are also provided to guide researchers in the practical characterization of this molecule.

Introduction

This compound is a halogenated aromatic ether. Its structure combines a 2-methylphenol (o-cresol) core with a 2-chloro-1,1,2-trifluoroethoxy substituent. The presence of both fluorine and chlorine atoms, along with the phenolic hydroxyl group, suggests potential for unique chemical properties and biological activities, making its structural confirmation a subject of interest for researchers in medicinal chemistry and material science. Due to the absence of published experimental data for this specific molecule, this guide presents a theoretical framework for its synthesis and complete spectral characterization.

Proposed Synthesis

A plausible synthetic route to obtain this compound is via a Williamson ether synthesis. This method involves the deprotonation of the starting phenol, 4-hydroxy-3-methylphenol (2-methylhydroquinone), followed by nucleophilic substitution with a suitable haloalkane. An alternative approach could be the reaction of 4-hydroxy-3-methylphenol with chlorotrifluoroethylene in the presence of a base.

Proposed Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of 4-hydroxy-3-methylphenol: To a solution of 4-hydroxy-3-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Ether Formation: To the resulting solution, add 1,2-dichloro-1,1,2-trifluoroethane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to 60-80°C and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following spectroscopic data are predicted for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~6.8-7.2 | m | - | Ar-H |

| ~5.0-5.5 | s | - | Ar-OH | |

| ~6.2-6.7 | ddt | J(H-F) ≈ 50-60, J(H-F) ≈ 3-5, J(H-H) ≈ 2-3 | -OCHF-CF₂Cl | |

| ~2.2 | s | - | Ar-CH₃ | |

| ¹³C | ~150-155 | s | - | C-OH |

| ~145-150 | t | J(C-F) ≈ 30-40 | C-OAr | |

| ~120-130 | d | - | Ar-CH | |

| ~115-120 | d | - | Ar-CH | |

| ~110-115 | d | - | Ar-CH | |

| ~115-125 | dt | J(C-F) ≈ 250-260, J(C-F) ≈ 30-40 | -OCHF-C F₂Cl | |

| ~110-120 | t | J(C-F) ≈ 260-270 | -OC HF-CF₂Cl | |

| ~15-20 | q | - | Ar-CH₃ | |

| ¹⁹F | ~-70 to -80 | d | J(F-F) ≈ 150-160 | -CF₂Cl |

| ~-130 to -140 | t | J(F-F) ≈ 150-160, J(F-H) ≈ 50-60 | -OCHF- |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 2850-3000 | Medium | C-H stretch (aromatic and methyl) |

| 1500-1600 | Strong | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1150 | Strong | C-F stretch |

| 600-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | Variable | Molecular ion |

| [M+2]⁺ | ~33% of [M]⁺ | Isotopic peak due to ³⁷Cl |

| [M-CH₃]⁺ | Variable | Loss of methyl group |

| [M-C₂HF₃Cl]⁺ | Variable | Loss of the chloro-trifluoroethoxy group |

| [C₇H₇O]⁺ | High | Fragment corresponding to methylphenol |

Experimental Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 400 MHz or higher field spectrometer. The sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts should be referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or electron impact (EI) is recommended to confirm the elemental composition of the molecular ion.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis workflow.

General Structure Elucidation Logic

Caption: General workflow for spectroscopic structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis and structure elucidation of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for any research group aiming to prepare and characterize this novel compound. The detailed protocols and logical workflows are intended to facilitate the practical execution of these studies, ultimately leading to a definitive confirmation of the molecule's structure and paving the way for the exploration of its potential applications.

Spectroscopic Profile of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a trifluoroethoxy group, a chlorine atom, and a methyl group on a phenol backbone, suggests a range of interesting chemical and biological properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-chloro-2-methylphenol and various fluorinated ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Phenolic -OH | 4.5 - 6.0 | Singlet (broad) | - | Chemical shift is concentration and solvent dependent. |

| Ar-H (position 3) | 6.8 - 7.0 | Doublet | ~8-9 | Ortho-coupling to H at position 5. |

| Ar-H (position 5) | 7.0 - 7.2 | Doublet of Doublets | ~8-9, ~2-3 | Ortho-coupling to H at position 3 and meta-coupling to H at position 6. |

| Ar-H (position 6) | 6.9 - 7.1 | Doublet | ~2-3 | Meta-coupling to H at position 5. |

| -CH₃ | 2.1 - 2.3 | Singlet | - | |

| -OCHF- | 6.5 - 7.0 | Triplet of Doublets | J(H-F) ~50-60, J(H-F) ~3-5 | Coupling to two geminal fluorine atoms and one vicinal fluorine atom. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (-OH) | 150 - 155 | |

| C2 (-CH₃) | 125 - 130 | |

| C3 | 115 - 120 | |

| C4 (-O-) | 155 - 160 | |

| C5 | 120 - 125 | |

| C6 | 118 - 123 | |

| -CH₃ | 15 - 20 | |

| -OCHF- | 115 - 125 (triplet) | Coupling with fluorine atoms will cause splitting. |

| -CClF₂ | 120 - 130 (triplet) | Coupling with fluorine atoms will cause splitting. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Hydrogen bonding can significantly broaden this peak. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium | |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | |

| C-O Stretch (Ether) | 1200 - 1300 | Strong | Aryl-alkyl ether. |

| C-F Stretch | 1000 - 1200 | Strong | Multiple strong bands are expected due to the -CF₂ and -CHF groups. |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 258/260 | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M peak. |

| [M - C₂HF₂Cl]⁺ | 123 | Loss of the chloro-trifluoroethoxy side chain. |

| [M - CH₃]⁺ | 243/245 | Loss of the methyl group. |

| [C₇H₆ClO]⁺ | 141/143 | Fragment corresponding to the chloromethylphenol moiety. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if low melting solid or oil): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent and inject it into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is preferred. Dissolve the sample in a solvent compatible with the LC mobile phase and inject it into the LC-MS system.

-

Direct Infusion: A solution of the compound can be directly infused into the mass spectrometer's ion source.

-

-

Ionization:

-

Electron Ionization (EI): Commonly used in GC-MS, this hard ionization technique provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques, often used in LC-MS, which typically result in a prominent molecular ion peak, aiding in the determination of the molecular weight.

-

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, presented in a clear and structured format, serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining empirical data, which is essential for definitive structural confirmation and purity analysis. The provided workflow diagram visually summarizes the logical progression of spectroscopic analysis from sample preparation to final reporting. This comprehensive guide is intended to facilitate further research and development involving this promising molecule.

In-depth Technical Guide on the Biological Activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Notice: A comprehensive search for the biological activity of the specific compound, 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, yielded no publicly available scientific literature or data. This suggests that the compound may be novel, not extensively studied, or proprietary. Consequently, the following guide is based on information available for structurally related compounds, namely chlorinated and fluorinated phenols, to provide a potential, albeit speculative, framework for its possible biological activities.

Introduction to Structurally Related Phenolic Compounds

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl (-OH) group attached to an aromatic hydrocarbon ring. Their biological activities are diverse and are significantly influenced by the nature and position of other substituents on the aromatic ring. Halogenation, particularly chlorination and fluorination, can profoundly alter the physicochemical properties and biological actions of phenols.

For instance, 4-chloro-2-methylphenol is a known disinfectant and antiseptic, and it serves as an intermediate in the synthesis of herbicides like Mecoprop, MCPA, and MCPB.[1][2] Its mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[3] On the other hand, fluorinated phenols, such as 4-fluoro-2-methylphenol , are utilized as building blocks for active pharmaceutical ingredients (APIs) and have shown selective inhibition of receptor tyrosine kinases.[4]

The requested compound, this compound, combines features of both chlorinated and fluorinated phenols, with the addition of a trifluoroethoxy group. This complex substitution pattern makes it challenging to predict its biological profile without experimental data.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, the following potential biological activities and mechanisms of action for this compound can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation.

Potential Antimicrobial Activity

Given the established antimicrobial properties of chlorinated phenols like 4-chloro-2-methylphenol and chlorothymol (4-chloro-2-isopropyl-5-methylphenol), it is plausible that the target compound exhibits similar activity.[5] The presence of the chlorine atom on the phenol ring is often associated with bactericidal or bacteriostatic effects.

Postulated Mechanism of Action:

The primary mechanism could involve the disruption of microbial cell integrity. The lipophilic nature of the substituted phenol might facilitate its partitioning into the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Chloro-2-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Prospective Technical Guide

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the synthesis, properties, or biological activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This document, therefore, presents a prospective analysis based on the known characteristics of its structural analogues and the principles of medicinal chemistry. The synthesis pathways, mechanisms, and potential applications described herein are hypothetical and require experimental validation.

Introduction

This compound is a halogenated phenolic ether. Its structure combines a 4-chloro-2-methylphenol core with a 2-chloro-1,1,2-trifluoroethoxy side chain. This unique combination of functional groups suggests potential for biological activity, drawing parallels from known bioactive phenols and the influence of fluorination in drug discovery. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This whitepaper will explore the potential synthesis, hypothesized biological activities, and prospective applications of this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a phenol ring substituted with a methyl group at position 2, a chlorine atom at position 4, and a 2-chloro-1,1,2-trifluoroethoxy group at the para-position relative to the hydroxyl group. The presence of the trifluoroethoxy group is expected to significantly increase the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets.[1][4]

Table 1: Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, a table of quantitative data cannot be provided. Properties such as molecular weight, pKa, logP, and solubility would need to be determined experimentally.

Potential Synthesis Pathway

A plausible synthetic route to this compound could involve a two-step process starting from the commercially available 4-chloro-2-methylphenol. The first step would be the etherification of the phenolic hydroxyl group with a suitable haloalkene, followed by halogenation. A more direct approach would be the Williamson ether synthesis using 4-chloro-2-methylphenol and a 2-chloro-1,1,2-trifluoroethylating agent.

A proposed two-step synthesis is outlined below:

-

Chlorination of o-cresol: The synthesis would likely start with the chlorination of o-cresol (2-methylphenol) to produce 4-chloro-2-methylphenol. This can be achieved using sulfuryl chloride.[5]

-

Etherification: The resulting 4-chloro-2-methylphenol could then be reacted with 1,2-dichloro-1,2,2-trifluoroethane under basic conditions to form the desired ether.

Caption: Proposed synthesis of this compound.

Potential Applications and Biological Activity

Based on the known biological activities of its structural components, this compound is hypothesized to have potential applications in the following areas:

Antimicrobial and Antiseptic Agents

The 4-chloro-2-methylphenol core is a known antimicrobial agent used in disinfectants, antiseptics, and preservatives.[6][7] It exerts its effect by disrupting the cell membranes of bacteria and fungi.[7] A chlorinated analog of thymol, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), including the ability to prevent biofilm formation and act synergistically with oxacillin.[8][9][10]

The addition of the 2-chloro-1,1,2-trifluoroethoxy group could modulate this activity. The high lipophilicity of the fluorinated side chain may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased potency.

Agrochemicals

Phenolic compounds are utilized in the synthesis of herbicides. For instance, 4-chloro-2-methylphenol is a precursor to herbicides like MCPA. Given this precedent, the title compound could be investigated as a potential herbicidal agent or as an intermediate in the synthesis of new agrochemicals.

Pharmaceutical Intermediates

The introduction of fluorine and chlorine atoms into organic molecules is a common strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[11][12] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The fluorinated ether moiety, in particular, is found in some modern anesthetics like sevoflurane, highlighting the relevance of such structures in pharmacology.[13][14][15][16][17]

Hypothesized Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of phenolic compounds involves the disruption of the microbial cell membrane. It is hypothesized that this compound would follow a similar mechanism:

-

Membrane Intercalation: Due to its lipophilic nature, the molecule is expected to readily partition into the lipid bilayer of the microbial cell membrane.

-

Increased Permeability: The presence of the molecule within the membrane disrupts the lipid packing, leading to an increase in membrane fluidity and permeability.

-

Leakage of Cellular Contents: This disruption results in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can also lead to the inhibition of essential membrane-bound enzymes involved in respiration and transport.

-

Cell Death: The cumulative effect of these events is the cessation of cellular functions and ultimately, cell death.

Caption: Hypothesized mechanism of antimicrobial action.

Experimental Protocols

As there is no published research on this compound, specific, validated experimental protocols cannot be provided. However, for researchers interested in investigating the hypothesized properties of this compound, the following standard methodologies are recommended:

-

Synthesis and Characterization: The proposed synthesis would require standard organic chemistry techniques for reaction setup, workup, and purification (e.g., chromatography). Characterization of the final product would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

-

Antimicrobial Susceptibility Testing: The antimicrobial activity could be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

-

Biofilm Inhibition Assay: The ability of the compound to inhibit biofilm formation could be evaluated using crystal violet staining assays.

-

Cytotoxicity Assays: To assess the potential for therapeutic use, in vitro cytotoxicity assays using mammalian cell lines (e.g., HaCaT, HEK293) would be necessary to determine the compound's selectivity for microbial cells over host cells.

Conclusion

While currently an under-investigated molecule, this compound presents an interesting scaffold for further research. By combining a known antimicrobial phenolic core with a heavily fluorinated ether side chain, this compound has the potential for enhanced biological activity. Its structural similarity to compounds with established antimicrobial and pharmaceutical relevance suggests that it could be a promising candidate for development as a novel antimicrobial agent, an agrochemical, or a key intermediate in the synthesis of new pharmaceuticals. Experimental validation of its synthesis and biological properties is a necessary next step to unlock the potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US6100434A - Method for synthesizing sevoflurane and an intermediate thereof - Google Patents [patents.google.com]

- 14. US20110105803A1 - Method of synthesizing sevoflurane - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. worldsiva.org [worldsiva.org]

Literature Review of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: A Scarcity of Data

A related compound, 4-(2-Chloro-1,1,2-trifluoroethoxy)-phenol (CAS 88553-89-3), which lacks the methyl group, is also found in chemical supplier databases but similarly lacks in-depth scientific literature.[1][2][3]

Given the absence of substantial information for the requested compound, this guide will instead provide a comprehensive overview of the closely related and well-studied compound, 4-Chloro-2-methylphenol (CAS 1570-64-5). This alternative focus will allow for the detailed data presentation, experimental protocols, and visualizations as per the core requirements of the original request, using the wealth of available information for this analogue.

In-Depth Technical Guide: 4-Chloro-2-methylphenol

This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenol, also known as p-Chloro-o-cresol (PCOC). It is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, biological activities, and toxicity.

Physicochemical Properties

4-Chloro-2-methylphenol is a crystalline solid that is off-white to slightly brownish in color.[4] It is characterized by low solubility in water but is soluble in various organic solvents.[4][5]

Table 1: Physicochemical Properties of 4-Chloro-2-methylphenol

| Property | Value | Reference |

| Molecular Formula | C7H7ClO | [4] |

| Molecular Weight | 142.58 g/mol | [4][5] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 220-225 °C | [4] |

| Density | 1.20 g/cm³ | [4] |

| Water Solubility | < 0.1 g/100 mL at 15°C | [4] |

| Vapor Pressure | 26.66 Pa at 19.85°C | [4] |

| pKa | 9.87 ± 0.18 (predicted) | [4] |

| logP (Octanol/Water Partition Coefficient) | 2.354 (Calculated) | [6] |

Synthesis

The synthesis of 4-Chloro-2-methylphenol is well-established and primarily involves the chlorination of o-cresol.

A common method for the synthesis of 4-chloro-o-cresol involves the use of sulfuryl chloride as a chlorinating agent.[7]

-

Reactants: o-cresol and sulfuryl chloride.

-

Procedure: o-cresol is reacted with sulfuryl chloride. Historical data indicates that this reaction yields 84% of 4-chloro-o-cresol.[7] The crude product is then purified by distillation.[8]

Another patented process describes the reaction of 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system.[9]

-

Reactants: 4-methylphenol, a chlorinating agent (e.g., chlorine or sulfuryl chloride), and a catalyst system (one or more Lewis acids and one or more diaryl sulphides).

-

Conditions: The reaction is carried out at a temperature of 0°-100° C.

-

Stoichiometry: The chlorinating agent is used in an amount of 0.5-1.5 mol per mole of 4-methylphenol.[9]

A process for preparing 4-chloro-2-methyl-5-nitrophenol also uses 4-chloro-2-methylphenol as a starting material, which is reacted with benzenesulfonyl chloride in the presence of aqueous sodium hydroxide solution.[10]

Biological Activity and Applications

4-Chloro-2-methylphenol is a versatile intermediate in the chemical industry, primarily used in the production of herbicides.[4][8] It also possesses antimicrobial properties.

-

Herbicide Intermediate: It is a key precursor in the synthesis of phenoxy herbicides such as 2-Methyl-4-chlorophenoxyacetic acid (MCPA), MCPB, and mecoprop (MCPP).[4][8]

-

Antimicrobial Agent: Due to its antibacterial properties, it is used as a preservative and disinfectant.[4] Some chlorinated derivatives of natural phenols, like thymol, have shown enhanced antimicrobial activity.[11][12][13] For instance, 4-chlorocarvacrol, a related compound, showed good activity against several bacterial strains.[11]

-

Industrial Applications: It is also utilized in the manufacturing of phenolic resins.[4]

As a phenol antiseptic, it is believed that the hydroxyl (-OH) group of chloroxylenol (4-chloro-3,5-dimethylphenol), a related compound, binds to proteins on the bacterial cell membrane, disrupting it and causing the leakage of cellular contents.[14] At higher concentrations, it can denature proteins and nucleic acids within the cell, leading to cell death.[14] 2-Methyl-4-chlorophenol at high concentrations has been shown to decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases.[5]

Toxicology and Safety

4-Chloro-2-methylphenol is classified as a hazardous substance due to its corrosive and toxic nature.[8][15]

-

Acute Toxicity: It is toxic by inhalation and can cause severe skin burns and eye damage upon contact.[8][15] In acute mammalian tests by other routes, it is considered moderately toxic.[8]

-

Repeat Dose Toxicity: Studies suggest a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 800 mg/kg, with slight liver toxicity and a decrease in hemoglobin concentration observed at the LOAEL.[8]

-

Metabolism: 4-Chloro-2-methylphenol has been identified as a metabolite of the herbicide MCPA in fatal intoxication cases.[16]

-

Environmental Impact: It is very toxic to aquatic organisms.[8] However, it is considered to be readily biodegradable and has a low bioaccumulative potential.[8]

Table 2: Aquatic Toxicity of 4-Chloro-2-methylphenol

| Organism | Endpoint | Value | Exposure Time | Reference |

| Fish | LC50 | 2.3-6.6 mg/L | 96 h | [8] |

| Daphnids | EC50 | 0.29-1.0 mg/L | 48 h | [8] |

| Algae | EC50 | 8.2 mg/L | 96 h | [8] |

| Algae | EC10 | 0.89 mg/L | 96 h | [8] |

| Fish | NOEC | 0.5 mg/L | 28 days | [8] |

Visualizations

Caption: Synthesis of 4-Chloro-2-methylphenol from o-cresol.

Caption: Metabolic conversion of MCPA to 4-Chloro-2-methylphenol.

References

- 1. 4-(2-CHLORO-1,1,2-TRIFLUORO-ETHOXY)-PHENOL | 88553-89-3 [chemicalbook.com]

- 2. 88553-89-3 | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol - Alachem Co., Ltd. [alachem.co.jp]

- 3. 88553-89-3 | 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol - Alachem Co., Ltd. [alachem.co.jp]

- 4. nbinno.com [nbinno.com]

- 5. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-chloro-2-methyl- (CAS 1570-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. prepchem.com [prepchem.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 10. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 14. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol: Current Knowledge and Future Directions

A comprehensive review of available scientific literature reveals a significant gap in the documentation of the discovery, history, and specific biological activity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. This compound is not extensively cataloged in public chemical databases, and dedicated research on its synthesis and properties appears to be unpublished. However, by examining related compounds and general principles of organic chemistry, we can infer potential synthetic routes and explore possible areas of biological relevance for this molecule.

This technical guide is intended for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this document will focus on the synthesis and known biological activities of structurally similar compounds, providing a framework for future investigation.

Inferred Synthesis Pathway

While a specific, documented synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted phenols and ethers. A likely approach would involve a two-step process starting from 2-methylphenol (o-cresol).

Step 1: Etherification of 2-methylphenol. The first step would likely involve the etherification of 2-methylphenol with a suitable reagent to introduce the 2-chloro-1,1,2-trifluoroethoxy group at the para position.

Step 2: Chlorination. Subsequent chlorination of the resulting ether would introduce a chlorine atom at the 4-position of the phenolic ring.

A generalized workflow for this proposed synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities of Structurally Related Phenols

The biological properties of this compound have not been documented. However, the activities of related halogenated and substituted phenols can offer insights into its potential areas of interest.

-

Antimicrobial Properties: Chlorinated phenols are known for their antimicrobial effects. For instance, compounds like 4-chloro-2-methylphenol are used in disinfectants and antiseptics. The presence of the chloro and methyl groups in the target compound suggests it could possess similar bactericidal or fungicidal properties.

-

Herbicidal and Pesticidal Activity: Many substituted phenols are used as active ingredients in herbicides and pesticides. The trifluoroethoxy group, in particular, is found in some modern pesticides and may confer specific biological activities.

-

Pharmacological Potential: The modification of natural phenols is a common strategy in drug discovery to enhance their therapeutic properties. While no specific pharmacological data exists for the target compound, its structure warrants investigation for a range of activities, from anti-inflammatory to anticancer effects, which are observed in other substituted phenols.

Experimental Protocols for Synthesis of Related Compounds

Detailed experimental protocols for the synthesis of this compound are not available. However, the following is a generalized protocol for the synthesis of a substituted phenoxy ether, which could be adapted for the target compound.

General Protocol for Etherification of a Phenol:

-

Reaction Setup: A solution of the starting phenol (e.g., 2-methylphenol) is prepared in a suitable aprotic solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Addition of Alkylating Agent: The alkylating agent (e.g., a haloalkene or a similar electrophile) is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired ether.

Quantitative Data

There is no quantitative data, such as IC50 values, pharmacokinetic parameters, or toxicity data, available in the public domain for this compound. The table below is provided as a template for future studies.

| Parameter | Value | Units | Assay/Method | Reference |

| IC50 (Example Target) | Data not available | µM | Specify assay | Future study |

| LD50 (Oral, Rat) | Data not available | mg/kg | Specify protocol | Future study |

| LogP | Data not available | - | Specify method | Future study |

Conclusion and Future Outlook

The compound this compound represents an unexplored area of chemical and biological research. While its existence can be inferred from the availability of related compounds, its discovery and history remain undocumented. The synthetic pathway proposed in this guide provides a starting point for its chemical synthesis. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities. Given the known properties of its structural analogs, investigations into its antimicrobial, pesticidal, and potential pharmacological effects are warranted. The lack of current data underscores an opportunity for novel research in the field of medicinal and materials chemistry.

In-Depth Technical Guide: 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol. Due to the limited availability of public data for this specific compound, this document focuses on its fundamental molecular characteristics. While detailed experimental protocols and biological pathway information are not extensively available in the public domain, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 240.6 g/mol | [1] |

| Molecular Formula | C₉H₈ClF₃O₂ | [1] |

| CAS Number | 129670-05-9 | [1] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, a general synthetic approach can be inferred from patents detailing the synthesis of structurally similar compounds.

General Synthesis Approach

The synthesis of related chloro-trifluoromethyl phenols often involves a two-step process:

-

Oxidation: An appropriate benzaldehyde derivative is oxidized to form the corresponding phenol.

-

Halogenation: The resulting phenol undergoes halogenation to introduce the chlorine atom at the desired position on the aromatic ring.

A patent for the synthesis of 2-chloro-4-trifluoromethyl phenol describes a method that includes an oxidation reaction followed by halogenation.[2] While not a direct protocol for the target compound, this methodology suggests a potential synthetic route that could be adapted by researchers. The synthesis of this compound would likely start from a correspondingly substituted precursor.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways or established experimental workflows for its analysis. Therefore, the creation of a representative diagram is not feasible at this time.

As research on this compound progresses, it is anticipated that its biological activity and analytical methodologies will be further elucidated, enabling the development of such visualizations.

Conclusion

This technical guide consolidates the currently available information on this compound. While a complete dataset of its physical properties and detailed experimental protocols remains to be published, the provided molecular weight and formula offer a crucial starting point for any research endeavor. Future studies are needed to fully characterize this compound's chemical behavior, biological activity, and potential applications in drug development and other scientific fields.

References

A Technical Guide to Determining the Solubility of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For a compound like 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol, understanding its solubility profile in a range of organic solvents is paramount for various laboratory and manufacturing processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization.

-

Formulation: Developing stable and effective dosage forms.

-

Analytical Method Development: Preparing solutions for techniques like HPLC and NMR.

-

Pharmacokinetic and Toxicological Studies: Ensuring appropriate compound concentration in test media.

This guide outlines the standard methodologies for both qualitative and quantitative solubility assessment.

Physicochemical Properties of a Structurally Related Compound: 4-Chloro-2-methylphenol

To provide a preliminary understanding and aid in the rational selection of solvents, the known properties of a structurally similar compound, 4-Chloro-2-methylphenol, are presented below. The presence of the trifluoroethoxy group in the target compound will likely alter these properties, particularly increasing lipophilicity.

| Property | Value for 4-Chloro-2-methylphenol |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| Appearance | Off-white to slightly brownish crystalline solid |

| Melting Point | 43-46 °C |

| Boiling Point | 220-225 °C |

| Water Solubility | < 0.1 g/100 mL at 15 °C |

| Organic Solvent Solubility | Readily soluble in caustic soda solution, aromatic solvents, ethanol, and acetone; moderately soluble in paraffinic solvents and petroleum ether. |

It is crucial to reiterate that this data is for a related compound and should be used for indicative purposes only.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through qualitative screening followed by more rigorous quantitative methods.

Qualitative Solubility Assessment

Qualitative tests provide a rapid and simple way to gauge the solubility of a compound in various solvents and can offer insights into its functional groups.[1][2]

Objective: To classify the compound's solubility in a range of common laboratory solvents.

Materials:

-

Small test tubes

-

Spatula

-

Vortex mixer

-

The compound of interest (this compound)

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Water

-

5% aqueous solutions of NaOH, NaHCO₃, and HCl

Procedure:

-

Place approximately 10-20 mg of the solid compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 30-60 seconds.[3]

-

Visually observe the mixture.

-

Record the compound as "soluble" if no solid particles are visible, "partially soluble" if some solid has dissolved, or "insoluble" if the solid remains unchanged.[4]

-

For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic functional groups.[5] A phenol is expected to be a weak acid and should dissolve in a strong base like 5% NaOH but may show limited or no solubility in a weak base like 5% NaHCO₃.[1][6]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

The compound of interest

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of the solid compound to a vial or flask. This is to ensure that a saturated solution is formed, with undissolved solid remaining.[9]

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[9][10] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

After shaking, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., by comparing its UV absorbance or HPLC peak area to a calibration curve of known concentrations).

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently published, the experimental protocols detailed in this guide provide a robust framework for its determination. A systematic approach, beginning with qualitative screening across a range of solvents followed by the quantitative shake-flask method for promising candidates, will yield the reliable solubility data essential for advancing research and development involving this compound. The physicochemical properties of the related compound, 4-Chloro-2-methylphenol, can serve as a useful starting point for solvent selection.

References

- 1. studylib.net [studylib.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. csub.edu [csub.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

Methodological & Application

Application Notes and Protocols for the Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Disclaimer: To date, specific validated analytical methods for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol are not extensively available in published literature. The following application notes and protocols are based on established methods for structurally similar compounds, including halogenated and substituted phenols. These guidelines are intended to serve as a starting point for method development and will likely require optimization for this specific analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of non-volatile or thermally labile compounds like substituted phenols.

Application Note:

HPLC is well-suited for the routine analysis of this compound in various matrices, including pharmaceutical formulations and environmental samples. A reversed-phase method using a C18 column is generally effective for separating phenolic compounds. Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector, monitoring at a wavelength corresponding to the absorbance maximum of the analyte. For enhanced selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Data Presentation: Typical HPLC Parameters for Analogous Phenolic Compounds

| Parameter | C18 Column | Pentafluorophenyl (PFP) Column |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Methanol/Water with 0.1% Acetic Acid (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 35 °C | 40 °C |

| Detection Wavelength | 274 nm | 280 nm |

| Injection Volume | 10 µL | 5 µL |

| Expected Retention Time | 5 - 15 min (highly dependent on gradient) | 3 - 10 min |

| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |

| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.03 µg/mL |

Note: The above data is extrapolated from methods for other substituted phenols and should be optimized for this compound.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

Reference standard of this compound.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-